Enhanced Lipophilicity (LogP) of Methyl 2-methyl-6-(trifluoromethyl)nicotinate Relative to 6-Chloro and 6-Fluoro Analogs
Methyl 2-methyl-6-(trifluoromethyl)nicotinate demonstrates a calculated LogP of 2.1954, indicating significantly higher lipophilicity compared to its 6-chloro (LogP = 1.83002) and 6-fluoro (LogP = 1.31570) analogs [1][2]. The difference of +0.3654 LogP units versus the 6-chloro compound and +0.8797 LogP units versus the 6-fluoro compound corresponds to roughly a 2.3-fold and 7.6-fold increase in octanol-water partition coefficient, respectively. This elevated lipophilicity is a direct consequence of the trifluoromethyl group's electron-withdrawing and hydrophobic character, which can enhance membrane permeability and blood-brain barrier penetration in biological systems.
| Evidence Dimension | Calculated LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.1954 |
| Comparator Or Baseline | Methyl 6-chloro-2-methylnicotinate: LogP = 1.83002; Methyl 6-fluoro-2-methylnicotinate: LogP = 1.31570 |
| Quantified Difference | +0.3654 LogP units (vs. 6-Cl); +0.8797 LogP units (vs. 6-F) |
| Conditions | Calculated using ACD/Labs or similar predictive algorithm; values reported by Chemsrc and Glpbio. |
Why This Matters
Higher lipophilicity can translate to improved membrane permeability and metabolic stability, making this compound a more attractive starting point for designing CNS-penetrant drugs or systemic agrochemicals.
- [1] Chemsrc. 2-甲基-6-三氟甲基吡啶-3-羧酸甲酯. https://m.chemsrc.com/cas/205582-88-3_170014.html. Accessed 2026-04-18. View Source
- [2] Glpbio. Methyl 6-chloro-2-methylnicotinate. https://www.glpbio.com/gf07810.html. Accessed 2026-04-18. View Source
